4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound that contains a thiophene ring, a triazole ring, and a sulfonyl chloride group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or other sulfonylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring
Scientific Research Applications
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is used to study the biological activities of triazole and thiophene derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding sites, affecting signal transduction pathways.
Pathways Involved: The compound may affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfonyl chloride group.
Uniqueness
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to its combination of a thiophene ring, a triazole ring, and a sulfonyl chloride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H6ClN3O2S2 |
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Molecular Weight |
263.7 g/mol |
IUPAC Name |
4-methyl-5-thiophen-3-yl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClN3O2S2/c1-11-6(5-2-3-14-4-5)9-10-7(11)15(8,12)13/h2-4H,1H3 |
InChI Key |
BDERBUJFCIRVDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)Cl)C2=CSC=C2 |
Origin of Product |
United States |
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